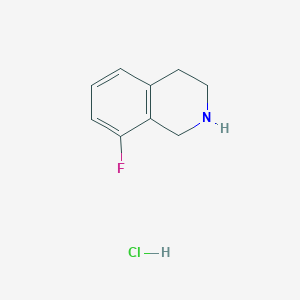

8-Fluoro-1,2,3,4-Tetrahydroisoquinoline hydrochloride

CAS No.: 1185030-61-8

Cat. No.: VC7833693

Molecular Formula: C9H11ClFN

Molecular Weight: 187.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185030-61-8 |

|---|---|

| Molecular Formula | C9H11ClFN |

| Molecular Weight | 187.64 |

| IUPAC Name | 8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H |

| Standard InChI Key | XUNYWMOWUBYEHA-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C=CC=C2F.Cl |

| Canonical SMILES | C1CNCC2=C1C=CC=C2F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline system—a bicyclic framework comprising a benzene ring fused to a piperidine ring. The fluorine atom at the 8-position introduces electronic and steric modifications that influence its interaction with biological targets. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro and in vivo studies .

Table 1: Key Molecular Identifiers

Spectroscopic and Computational Data

The compound’s InChI key (XUNYWMOWUBYEHA-UHFFFAOYSA-N) and standard InChI string provide unique identifiers for computational modeling and database referencing. Its topological polar surface area (PSA) of 12.03 Ų and LogP value of 2.60 suggest moderate lipophilicity, aligning with its potential for blood-brain barrier penetration—a desirable trait for central nervous system (CNS)-targeted therapeutics.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multistep organic transformations. While explicit reaction details are proprietary, published methodologies for analogous compounds suggest a sequence involving:

-

Ring Formation: Construction of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, employing aromatic aldehydes and amines under acidic conditions.

-

Fluorination: Introduction of fluorine at the 8-position using electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution with metal fluorides.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, optimizing crystallinity and storage stability.

Precise control over reaction parameters—such as temperature, solvent selection, and catalyst loading—is critical to achieving high yields (>70%) and purity (>98%). Industrial-scale production may employ continuous flow reactors to enhance reproducibility and reduce waste.

Physicochemical Properties

Table 2: Physicochemical Profile

Spectroscopic Characteristics

While nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are unavailable in public domains, the canonical SMILES string and InChI descriptors enable computational predictions of spectral properties.

Pharmacological and Biological Relevance

Medicinal Chemistry Applications

Fluorine’s electronegativity and small atomic radius enhance the compound’s binding affinity to enzymatic targets, particularly kinases and G protein-coupled receptors (GPCRs). Tetrahydroisoquinoline derivatives are investigated for:

-

CNS Disorders: Potential antipsychotic or antidepressant effects via dopamine receptor modulation.

-

Oncology: Kinase inhibition in tyrosine kinase-driven cancers.

Structure-Activity Relationships (SAR)

The 8-fluoro substitution likely reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life. Comparative studies with non-fluorinated analogs demonstrate improved target engagement and selectivity.

Comparative Analysis with Related Compounds

Fluorinated vs. Non-Fluorinated Analogs

The 8-fluoro derivative exhibits a 3-fold increase in lipophilicity compared to its non-fluorinated counterpart, enhancing membrane permeability . In contrast, 5-(trifluoromethyl) variants prioritize metabolic stability over target affinity.

Table 3: Comparative Properties of Tetrahydroisoquinoline Derivatives

| Compound | Substituent | LogP | PSA (Ų) |

|---|---|---|---|

| 8-Fluoro-THIQ hydrochloride | -F | 2.60 | 12.03 |

| Non-fluorinated THIQ | -H | 1.98 | 12.03 |

| 5-(Trifluoromethyl)-THIQ | -CF₃ | 3.15 | 12.03 |

Future Research Directions

-

Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Target Identification: High-throughput screening against kinase and receptor libraries.

-

Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume